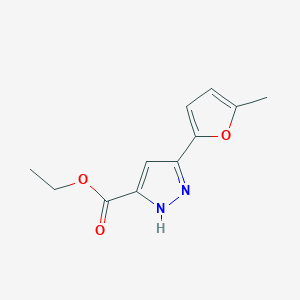

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 5-methylfuran-2-yl substituent at the 5-position of the pyrazole ring and an ethyl ester group at the 3-position. The methylfuran substituent introduces an electron-rich heteroaromatic system, which may enhance interactions with biological targets or influence physicochemical properties like solubility and stability .

Properties

IUPAC Name |

ethyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-15-11(14)9-6-8(12-13-9)10-5-4-7(2)16-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKITICHACVSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 5-methylfurfural with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted pyrazoles depending on the reagent used.

Scientific Research Applications

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies using techniques such as molecular docking and kinetic simulations provide insights into these interactions .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in SI-51) reduce yields compared to electron-neutral/donating groups (e.g., phenyl in SI-50), likely due to steric and electronic effects during cyclization .

- Methylfuran-containing derivatives may require specialized coupling agents for furan integration, as seen in furyl-substituted analogs .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

*LogP values estimated using substituent contributions.

Key Observations :

Biological Activity

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

This compound features a unique structure that combines a pyrazole ring with a furan moiety. Its molecular formula is with a molecular weight of 206.20 g/mol. The compound is identified by CAS number 1036000-39-1.

Synthesis Methods

The synthesis typically involves:

- Formation of Hydrazone : Reaction of 5-methylfurfural with hydrazine hydrate.

- Cyclization : The hydrazone undergoes cyclization to form the pyrazole ring.

- Esterification : The final product is obtained through esterification with ethyl chloroformate.

These methods highlight the compound's versatility in synthetic organic chemistry .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

The compound demonstrates significant antimicrobial properties against various pathogens, including:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.

- Fungi : Inhibits growth of Candida albicans.

Minimum inhibitory concentration (MIC) values for the compound range from 2.50 to 20 µg/mL, indicating potent activity against these microorganisms .

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies report DPPH scavenging percentages between 84.16% and 90.52%, suggesting its potential in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been shown to inhibit key enzymes, which may have therapeutic implications:

- Acetylcholinesterase : Relevant for neurodegenerative diseases such as Alzheimer's.

- α-Amylase : Important for managing diabetes by regulating carbohydrate metabolism.

These inhibitory effects suggest potential applications in treating cognitive disorders and metabolic syndromes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

In Vitro Cytotoxicity Assay

In vitro studies have also assessed the cytotoxicity of this compound against various cancer cell lines, revealing IC50 values that indicate moderate cytotoxic effects, suggesting further exploration in cancer treatment .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:

- Binding to enzymes or receptors, altering their activity.

- Potential modulation of signaling pathways related to inflammation and cellular stress responses.

Molecular docking studies provide insights into these interactions, enhancing our understanding of its pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.